molecular formula C16H11N3O3S B2485789 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole CAS No. 24247-22-1

7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

Cat. No.: B2485789
CAS No.: 24247-22-1
M. Wt: 325.34
InChI Key: IHYWQSHBHFRFJX-UHFFFAOYSA-N
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Description

7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both imidazole and benzothiazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Cyclization: Acidic or basic catalysts, elevated temperatures

Major Products

    Reduction of Nitro Group: 7-Methoxy-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole

    Substitution of Methoxy Group: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The biological activity of 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, its imidazole and benzothiazole rings can interact with proteins and nucleic acids, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazole
  • 7-Methoxyimidazo[2,1-b]benzothiazole
  • 2-Phenylimidazo[2,1-b]benzothiazole

Uniqueness

Compared to similar compounds, 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole exhibits unique properties due to the presence of both methoxy and nitro groups. These functional groups enhance its reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from other imidazo[2,1-b]benzothiazole derivatives .

Biological Activity

7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (CAS No. 24247-22-1) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structure combines a methoxy group and a nitrophenyl moiety, contributing to its potential pharmacological properties. This article presents an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C16H11N3O3S
  • Molecular Weight : 325.34 g/mol
  • Structure : The compound features a benzothiazole core with a methoxy group at the 7-position and a nitrophenyl group at the 2-position.

This compound primarily interacts with specific biological targets that are critical for cellular function. Notably, it has been shown to inhibit pantothenate synthetase , an enzyme essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb) . This inhibition disrupts metabolic pathways crucial for bacterial survival.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[2,1-b]benzothiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the compound's anticancer activity:

Cell Line IC50 (µg/mL) Reference
HCT116 (Colon Cancer)6.76
A549 (Lung Cancer)193.93
MCF-7 (Breast Cancer)Not specified

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower cytotoxicity against normal human skin melanocyte cells (HFB4), suggesting selective toxicity towards cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. These bacteria are significant due to their resistance to multiple drugs and are classified as priority pathogens by the WHO .

Case Studies

  • Study on Anticancer Properties : In a study evaluating various imidazo[2,1-b]benzothiazole derivatives, this compound was highlighted for its potent activity against HCT116 cells with an IC50 of 6.76 µg/mL. This study also assessed gene expression changes related to apoptosis, indicating that treatment with this compound upregulated pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic genes like Bcl-2 .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of imidazo[2,1-b]benzothiazoles against resistant strains of bacteria. The compound demonstrated significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in treating infections caused by resistant organisms .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics based on in silico predictions. However, detailed studies are necessary to elucidate its metabolism and excretion pathways fully.

Properties

IUPAC Name

6-methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-22-12-6-7-14-15(8-12)23-16-17-13(9-18(14)16)10-2-4-11(5-3-10)19(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYWQSHBHFRFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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